C.I. Reactive red 3
Description
Discovery and Development of Colour Index Reactive Red 3
The discovery and development of Colour Index Reactive Red 3 can be traced back to the groundbreaking research conducted at Imperial Chemical Industries during the mid-1950s, when scientists I.D. Rattee and W.E. Stephen made the revolutionary discovery that dichlorotriazine dyes could form covalent bonds with cellulose fibers under alkaline conditions. This breakthrough discovery, which occurred in 1954, laid the foundation for the development of the first commercial reactive dyes, including Colour Index Reactive Red 3, which was subsequently introduced as part of the Procion series in 1956. The chemical synthesis of Colour Index Reactive Red 3 involves a multi-step process beginning with the diazotization of 2-aminobenzenesulfonic acid, followed by coupling with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid, and subsequent condensation with 2,4,6-trichloro-1,3,5-triazine, culminating in a final condensation reaction with aniline. This sophisticated synthetic pathway represents a significant advancement over earlier dyeing technologies that relied primarily on physical adsorption rather than chemical bonding mechanisms.
The development of Colour Index Reactive Red 3 emerged from decades of research into fiber-reactive dye chemistry that had its origins in the 1880s, though these early investigations consisted primarily of isolated studies without commercial application. The historical precedent for reactive dye development can be traced to the pioneering work of Cross and Bevan in 1895, who demonstrated that cellulose could be chemically modified through treatment with strong alkali to form "soda cellulose," which could then undergo chemical reactions to produce colored fibers. However, the major breakthrough that led directly to the development of Colour Index Reactive Red 3 came when researchers realized that reactive groups could preferentially react with cellulose hydroxyl groups even in aqueous environments containing competitive hydroxyl groups from water molecules. This discovery overturned the prevailing belief that cellulose was too inert a substrate for direct chemical reaction under practical dyeing conditions.
The industrial significance of Colour Index Reactive Red 3 becomes evident when examining the broader context of reactive dye development during the 1950s and 1960s. Following the initial success of the Procion series introduced by Imperial Chemical Industries, numerous other companies rapidly developed their own reactive dye brands, including Cibacron from Ciba in 1957, Remazol from Hoechst in 1958, and Levafix from Bayer in 1959. The success of these early reactive dyes, including Colour Index Reactive Red 3, demonstrated that dichlorotriazine chemistry could provide the foundation for a new generation of textile dyes that offered superior colorfastness and brightness compared to conventional direct and vat dyes. The commercial impact was immediate and profound, as textile manufacturers could finally achieve bright, permanent colors on cotton and other cellulosic fibers using relatively simple dyeing procedures.
Historical Applications in Textile Industry
The introduction of Colour Index Reactive Red 3 into commercial textile applications marked a transformative period in the textile industry, particularly for cotton dyeing applications where traditional dyes had failed to provide adequate colorfastness and brilliance. The compound found immediate application in continuous dyeing methods, where its ability to form covalent bonds with cellulose fibers under alkaline conditions at relatively low temperatures provided significant advantages over existing dyeing technologies. Cotton fabrics treated with Colour Index Reactive Red 3 exhibited exceptional wash fastness and light fastness properties, with standardized testing demonstrating light fastness ratings of 5 and soaping fastness ratings of 4-5 according to International Organization for Standardization protocols. These superior performance characteristics made the dye particularly valuable for applications requiring long-term color retention, including apparel, home textiles, and industrial fabrics.
The historical applications of Colour Index Reactive Red 3 extended beyond conventional cotton dyeing to encompass a wide range of cellulosic and protein fibers, including hemp, linen, and nylon fabrics. The versatility of the compound stemmed from its reactive triazine groups, which could form covalent bonds not only with the hydroxyl groups of cellulose but also with the amino groups present in protein fibers. This broad substrate compatibility made Colour Index Reactive Red 3 particularly valuable in mixed-fiber textile applications where uniform coloration across different fiber types was essential. The dye's excellent water solubility, described as "very good" in technical literature, facilitated its use in aqueous dyeing systems and eliminated many of the processing complications associated with less soluble dye classes.
During the 1960s and 1970s, Colour Index Reactive Red 3 became increasingly important in textile printing applications, where its sharp, brilliant red coloration and excellent fixation properties enabled the production of high-quality printed fabrics. The compound's classification as a hot-water dye within the Procion family made it particularly suitable for textile printing processes that required elevated temperatures for optimal dye fixation. The historical significance of Colour Index Reactive Red 3 in printing applications is further evidenced by its continued availability under various commercial names, including Procion Brilliant Red H 3B, Amaryl Brilliant Red 3BX, and Kayacion Red A-3B, demonstrating the enduring commercial value of this particular dye structure.
The evolution of Colour Index Reactive Red 3 applications also reflected broader changes in textile manufacturing technology, particularly the development of improved dyeing machinery and process control systems that could take full advantage of the dye's reactive properties. The compound's ability to achieve fixation at temperatures of 70-80°C, significantly lower than many competing dye systems, made it particularly attractive for energy-conscious textile manufacturers. Historical production data indicates that reactive dyes, including Colour Index Reactive Red 3, achieved rapid market penetration, with global production expanding dramatically throughout the 1960s and 1970s as textile manufacturers recognized the superior performance characteristics of these chemically-bonded dye systems.
Significance in Reactive Dye Classification Systems
Colour Index Reactive Red 3 occupies a distinctive position within the Colour Index classification system as entry number 18159, representing one of the early examples of successfully commercialized monoazo reactive dyes. The compound's classification significance extends beyond its numerical designation to encompass its role as a prototype for the broader category of dichlorotriazine reactive dyes that would subsequently dominate the reactive dye market. Within the systematic classification framework established by the Society of Dyers and Colourists, Colour Index Reactive Red 3 exemplifies the fundamental structural characteristics that define reactive dyes: the presence of both chromogenic groups responsible for color development and reactive groups capable of forming covalent bonds with textile substrates.
The technical classification of Colour Index Reactive Red 3 as a single azo class compound reflects its chromogenic structure, which consists of one azo linkage (-N=N-) connecting an aromatic amine component to a naphthol coupling component. This structural classification has proven significant in understanding the relationship between molecular structure and dyeing properties, as monoazo reactive dyes like Colour Index Reactive Red 3 typically provide bright, clean color shades in the yellow to red spectrum range. The compound's classification within the broader reactive dye family has also been instrumental in establishing structure-activity relationships that have guided the development of subsequent reactive dye generations with improved performance characteristics.
| Classification Parameter | Specification | Reference Standard |
|---|---|---|
| Colour Index Number | 18159 | Society of Dyers and Colourists |
| Chemical Class | Single azo reactive dye | Molecular structure analysis |
| Reactive Group Type | Dichlorotriazine | Functional group identification |
| Fiber Affinity | Cellulosic and protein fibers | Application testing |
| Fixation Temperature | 70-80°C | Process optimization studies |
| Water Solubility | Excellent | Solubility testing protocols |
The classification significance of Colour Index Reactive Red 3 extends to its role in establishing standardized testing protocols for reactive dye performance evaluation. The compound has served as a reference standard for evaluating colorfastness properties, with its documented light fastness rating of 5 and wash fastness ratings of 4-5 providing benchmarks for comparing the performance of other reactive dye structures. These standardized performance metrics have become integral to the reactive dye classification system, enabling textile manufacturers to select appropriate dyes based on specific end-use requirements and performance expectations.
Properties
CAS No. |
12239-39-3 |
|---|---|
Molecular Formula |
C5H5N3O2 |
Origin of Product |
United States |
Preparation Methods
Diazotization of 2-Aminobenzenesulfonic Acid
The process begins with the diazotization of 2-aminobenzenesulfonic acid in an acidic aqueous medium. Sodium nitrite (NaNO₂) is introduced under controlled temperatures (0–5°C) to form the diazonium salt. The reaction is maintained at pH 6.0–6.5 using sodium carbonate (Na₂CO₃) to stabilize the intermediate.
Coupling with 4-Amino-5-Hydroxynaphthalene-2,7-Disulfonic Acid
The diazonium salt is coupled with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (γ acid) in an alkaline environment (pH 7.0–8.0). This step occurs at 15–20°C, yielding a monoazo intermediate. Completion is confirmed via thin-layer chromatography (TLC) or UV-Vis spectroscopy to ensure no residual diazonium compounds remain.
Condensation with 2,4,6-Trichloro-1,3,5-Triazine
The monoazo intermediate undergoes condensation with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) at 0–5°C. This step introduces reactive chlorotriazine groups, critical for covalent bonding with cellulose fibers. The pH is carefully adjusted to 6.0–6.3 using Na₂CO₃ to prevent hydrolysis of the triazine moiety.
Aniline Condensation
A final condensation with aniline at 20–25°C replaces the remaining chlorine atoms on the triazine ring, enhancing the dye’s stability and solubility. The product is isolated via filtration, washed with brine, and spray-dried to yield a powdered form.
Table 1: Key Reaction Parameters in Traditional Synthesis
| Step | Temperature (°C) | pH | Key Reagents |
|---|---|---|---|
| Diazotization | 0–5 | 6.0–6.5 | NaNO₂, HCl |
| Coupling | 15–20 | 7.0–8.0 | γ acid, Na₂CO₃ |
| Triazine Condensation | 0–5 | 6.0–6.3 | Cyanuric chloride |
| Aniline Condensation | 20–25 | 6.5–7.0 | Aniline, NaCl |
Process Innovations and Modern Methodologies
Recent advancements aim to address inefficiencies in traditional synthesis, such as low yields and high wastewater generation.
Phase-Transfer Catalysis
The addition of trolamine (triethanolamine) and EDTA as phase-transfer catalysts enhances reaction rates during diazotization and coupling. These agents improve solubility of hydrophobic intermediates, achieving a 96% conversion efficiency compared to 85% in uncatalyzed reactions.
Membrane Filtration for Waste Reduction
Post-reaction mixtures are treated using nanofiltration membranes with a 30 kDa molecular weight cutoff. This technology reduces wastewater volume by 40% and recovers unreacted starting materials, lowering raw material costs by 15–20%.
Continuous-Flow Microreactor Systems
Adopting microchannel reactors enables continuous production with precise temperature (20±1°C) and pH (6.0–6.5) control. Residence times of 1–4 minutes minimize side reactions, achieving a 92% yield compared to 78% in batch processes.
Table 2: Comparative Performance of Synthesis Methods
| Parameter | Traditional Batch | Catalyzed Batch | Microreactor |
|---|---|---|---|
| Yield (%) | 78 | 96 | 92 |
| Reaction Time (h) | 12–14 | 8–10 | 0.07–0.25 |
| Wastewater Volume (L/kg) | 50 | 30 | 15 |
Analytical Characterization and Quality Control
Spectroscopic Validation
UV-Vis spectroscopy confirms the presence of the azo chromophore (λₘₐₓ = 520 nm) and triazine groups (λₘₐₓ = 280 nm). Fourier-transform infrared spectroscopy (FTIR) identifies sulfonic acid (-SO₃H) stretches at 1040 cm⁻¹ and C-Cl bonds at 750 cm⁻¹.
Fastness Properties
This compound exhibits ISO-compliant fastness ratings (Table 3), making it suitable for high-end textiles. Light fastness is attributed to the electron-withdrawing sulfonic groups, which resist photodegradation.
Table 3: Fastness Properties of this compound
| Test Type | Fading | Stain |
|---|---|---|
| Light Fastness | 5 | 4 |
| Wash Fastness | 4–5 | 4–5 |
| Perspiration | 4 | 4 |
Environmental and Industrial Considerations
Chemical Reactions Analysis
Reaction Mechanism with Cellulose Fibers
C.I. Reactive Red 3 binds covalently to cellulose fibers through nucleophilic substitution. The chlorotriazine group in its structure reacts with hydroxyl groups on cellulose under alkaline conditions, forming an ether linkage . Key features:
-
Reactive Site : Chlorine atom on the triazine ring.
-
pH Dependence : Optimal reaction occurs at pH 10–11.
-
Byproducts : Hydrochloric acid (HCl) is released during substitution .
Photo-Fenton Degradation
In UV/Mn²⁺-H₂O₂ systems, hydroxyl radicals (∙OH) attack chromophore groups, leading to rapid decolorization :
-
Azo Bond Cleavage : The N=N bond breaks, releasing nitrogen gas (N₂).
-
Triazinyl Stability : The triazine ring resists ring-opening, forming stable intermediates .
-
Byproducts : Sulfate (SO₄²⁻), chloride (Cl⁻), and nitrate (NO₃⁻) ions are generated .
Table 1: Degradation Efficiency Under Different Systems
| System | Rate Constant (k, min⁻¹) | Decolorization (120 min) | TOC Removal (120 min) |
|---|---|---|---|
| UV/Mn²⁺-H₂O₂ | 0.0951 | 99% | 68% |
| UV/H₂O₂ | 0.0368 | 75% | 32% |
| Mn²⁺/H₂O₂ | 0.0030 | 20% | 8% |
Key Factors :
Adsorption Behavior on Carbon-Based Materials
This compound adsorbs onto modified carbons via chemisorption:
Table 2: Adsorption Capacities of Selected Adsorbents
| Adsorbent | Maximum Capacity (mg/g) | Isotherm Model | Kinetic Model |
|---|---|---|---|
| Coconut Flower Carbon | 181.9 | Langmuir | Pseudo-second-order |
| Jute Fiber Carbon | 200.0 | Langmuir | Pseudo-second-order |
| Fe₃O₄/APTES Particles | 51.4 | Langmuir/Freundlich | Pseudo-second-order |
Mechanism :
-
pH Sensitivity : Adsorption capacity peaks at pH 2–3 due to electrostatic attraction between anionic dye and protonated adsorbent surfaces .
-
Thermodynamics : ΔG values range from -8.2 to -10.5 kJ/mol, confirming spontaneity .
Interaction with Surfactants
This compound forms micellar complexes with cationic surfactants like CTAB (cetyltrimethyl ammonium bromide) :
-
Binding Constant : 1.2 × 10⁴ M⁻¹ (indicating strong binding).
-
Thermodynamic Drivers :
Environmental and Industrial Implications
Scientific Research Applications
C.I. Reactive Red 3 has several scientific research applications, including:
Textile Industry: It is extensively used for dyeing cotton and other cellulosic fibers, providing vibrant and long-lasting colors.
Biological Staining: The dye is used in biological research for staining cells and tissues, allowing for the visualization of cellular structures under a microscope.
Environmental Studies: Research on the degradation and removal of this compound from wastewater is important for environmental protection, as the dye can be a pollutant in textile effluents.
Mechanism of Action
The mechanism of action of C.I. Reactive Red 3 involves the formation of covalent bonds between the reactive groups in the dye and the hydroxyl groups in the cellulose fibers. This covalent bonding ensures that the dye is firmly attached to the fibers, resulting in excellent colorfastness properties. The reactive groups, such as halogenated triazine or vinyl sulfone, are activated under alkaline conditions, allowing them to react with the nucleophilic sites on the fibers.
Comparison with Similar Compounds
Structural and Functional Differences
| Property | C.I. Reactive Red 3 | C.I. Reactive Red 120 | C.I. Reactive Red 195 | C.I. Reactive Black 5 |
|---|---|---|---|---|
| Reactive Group | Monochlorotriazine | Bis(monochloro-s-triazine) | Monochlorotriazine + vinyl sulfone | Bis(vinyl sulfone) |
| Molecular Weight (g/mol) | 774.05 | ~900–1000 (estimated) | ~1300 (estimated) | 991.82 |
| Fastness | High (ISO 4–5) | Moderate (ISO 3–4) | High (ISO 4–5) | Moderate (ISO 3–4) |
| Applications | Cellulose fibers | Cellulose, wool | Cellulose, polyamide | Cellulose, leather |
Key Observations :
- Reactive Groups: Reactive Red 3’s single monochlorotriazine group offers moderate reactivity compared to bis-triazine (Reactive Red 120) or bifunctional groups (Reactive Red 195), which enhance covalent bonding efficiency .
- Molecular Weight : Higher molecular weights (e.g., Reactive Red 195) correlate with reduced diffusion into fibers, affecting dyeing kinetics .
Degradation and Environmental Impact
Advanced Oxidation Processes (AOPs)
Comparison :
- Reactive Red 3’s monochlorotriazine group may resist oxidation more than vinyl sulfone dyes (e.g., Reactive Red 195), which degrade faster due to sulfone group lability .
- Electrocoagulation achieves rapid decolorization but struggles with COD reduction, whereas Fenton-like methods offer better mineralization .
Biodegradability
- Reactive Red 195 : Achieves 93.8% COD removal under aerobic conditions with added carbon sources .
- Reactive Red 3: No direct data, but monoazo dyes generally show lower biodegradability than vinyl sulfone derivatives due to stable triazine rings .
Toxicity and Regulatory Considerations
- Reactive Red 3: No genotoxicity data found, but structurally similar azo dyes (e.g., C.I. Solvent Yellow 14) may pose risks if metabolized into aromatic amines .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing C.I. Reactive Red 3?
- Methodological Answer : Synthesis typically involves coupling diazonium salts with chromophores under controlled pH and temperature. Characterization requires spectroscopic methods (e.g., UV-Vis for λmax determination), chromatography (HPLC for purity), and elemental analysis. Structural confirmation can be achieved via FTIR (for functional groups) and NMR (for molecular arrangement). For heterogeneous catalysis studies, XRD and SEM are critical for analyzing crystallinity and surface morphology .
Q. How can researchers design experiments to assess the degradation efficiency of this compound in aqueous systems?
- Methodological Answer : Degradation studies often employ advanced oxidation processes (AOPs) like Fenton-like reactions. Experimental design should include:
- Variables : Initial dye concentration (e.g., 50–200 mg/L), pH (optimized near 3.5 for Fenton reactions), oxidant dosage (H2O2 at 0.007–0.067 M), and catalyst loading (e.g., Fe-ZSM-5 zeolite).
- Metrics : Monitor decolorization (UV-Vis at λmax ~540 nm) and mineralization (COD/TOC reduction). Kinetic models (e.g., pseudo-first-order) are used to derive rate constants .
Q. What analytical techniques are essential for quantifying this compound in environmental samples?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for trace detection. Calibration curves using standard solutions (1–100 ppm) ensure accuracy. For field samples, solid-phase extraction (SPE) pre-concentration minimizes matrix interference .
Advanced Research Questions
Q. How can researchers resolve contradictions in data on the environmental persistence of this compound?
- Methodological Answer : Contradictions often arise from varying experimental conditions (e.g., pH, light exposure). A systematic approach includes:
- Meta-analysis : Compare studies using PRISMA guidelines to identify confounding variables.
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., ISO 10678:2010 for catalytic activity).
- Advanced Modeling : Use multivariate regression to isolate factors like iron leaching in Fenton systems, which may skew persistence data .
Q. What strategies optimize the catalytic reusability of Fe-ZSM-5 in this compound degradation?
- Methodological Answer : To enhance catalyst stability:
- Post-Treatment : Regenerate catalysts via calcination (300–500°C) or acid washing (0.1 M HNO3).
- Leaching Mitigation : Monitor Fe<sup>2+</sup>/Fe<sup>3+</sup> ions via ICP-AES; modify zeolite synthesis (e.g., ion exchange with FeCl3) to reduce leaching.
- Performance Metrics : Track activity loss over cycles (e.g., <10% efficiency drop after 5 cycles) .
Q. How can mechanistic studies differentiate between adsorption and chemical degradation pathways for this compound?
- Methodological Answer :
- Adsorption Control : Conduct experiments without oxidants (e.g., H2O2) to quantify dye uptake on catalysts.
- Radical Trapping : Use scavengers (e.g., tert-butanol for •OH) to identify dominant degradation pathways.
- Intermediate Analysis : Employ LC-MS to detect breakdown products (e.g., sulfonated aromatics), confirming bond cleavage .
Q. What statistical methods are appropriate for analyzing the interaction effects of multiple variables in this compound studies?
- Methodological Answer : Response Surface Methodology (RSM) with Central Composite Design (CCD) is ideal for multivariable optimization. ANOVA validates model significance, while Pareto charts rank variable impacts (e.g., pH > H2O2 > catalyst load). Sensitivity analysis identifies non-linear relationships .
Methodological Guidelines
- Literature Review : Use databases like SciFinder and Reaxys to compile kinetic data and structural analogs (e.g., C.I. Reactive Red 141 vs. Red 3) .
- Ethical Compliance : Ensure degradation byproducts are non-toxic (e.g., via Daphnia magna bioassays) and adhere to EPA guidelines .
- Data Reproducibility : Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable); share raw data in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
